![molecular formula C24H50Cl4N4O17 B8118329 Chitotetraose (tetrahydrochloride)](/img/structure/B8118329.png)
Chitotetraose (tetrahydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chitotetraose (tetrahydrochloride) is a useful research compound. Its molecular formula is C24H50Cl4N4O17 and its molecular weight is 808.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chitotetraose (tetrahydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chitotetraose (tetrahydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Activation of NF-B Signaling Pathway : Chitotetraose and chitohexaose are potent activators of the NF-B signaling pathway, leading to increased gene expression and transcription of NF-B downstream genes (Li et al., 2012).
Promoting Wheat Seedling Growth : Higher degrees of polymerization in chitooligomers, including chitotetraose, can enhance wheat seedling growth under salt stress. This improvement is seen in photosynthetic parameters, soluble sugar, and proline contents, while reducing malondialdehyde concentrations (Zhang et al., 2017).
Enhancing Microbicidal Activities : N-acetyl-chito-oligosaccharides, which include chitotetraose, can enhance the oxygen-generating and microbicidal effects of peritoneal exudate cells in mice, potentially benefiting in treating infections (Suzuki et al., 1985).
Catalyzing Transglycosylation Reactions : Chitinase from Nocardia orientalis can catalyze the conversion of tetrasaccharide into hexa-N-acetyl-chitohexaose and di-N-acetyl-chitobiose (Usui et al., 1987).
Hydrolysis by Bacterial Enzymes : Bacterial enzymes, like chitinase C-1 from Streptomyces griseus and Bacillus subtilis chitosanase, have shown effectiveness in hydrolyzing chitotetraose (Ohno et al., 1996; Chiang et al., 2003).
Selective Synthesis of Modified Chitotetraose : Chitinase from Streptomyces griseus can also synthesize 6-O-carboxymethylated chitotetraose (Ochiai et al., 2004).
Antibacterial Effects Against Salmonella : Chitotetraose monomers exhibit antibacterial effects against Salmonella, similar to chitotriose and more effective than chitobiose (Zhao et al., 2022).
Potential in Symbiotic Signaling and Plant-Pathogen Interactions : The enzyme CHIT, which hydrolyzes chitotetraose, has been mapped to chromosome 1q and may play a role in symbiotic signaling and plant-pathogen interactions (Eiberg & Tandt, 1997).
Biologically Active Chitooligosaccharides Preparation : Concise methods for preparing biologically active chitooligosaccharides, including tetra-N-acetyl-chitotetraose, have been developed (Huang, 2010).
properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;tetrahydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O17.4ClH/c25-6(1-29)14(35)19(7(34)2-30)43-23-12(27)17(38)21(9(4-32)41-23)45-24-13(28)18(39)20(10(5-33)42-24)44-22-11(26)16(37)15(36)8(3-31)40-22;;;;/h1,6-24,30-39H,2-5,25-28H2;4*1H/t6-,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-;;;;/m0..../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAPCOFRUKAVGR-PFOCQPMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50Cl4N4O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.